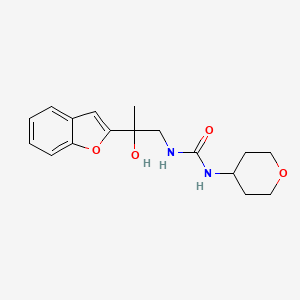

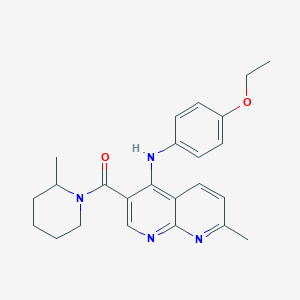

Ethyl 4-(benzylamino)-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(benzylamino)-3-nitrobenzoate, commonly referred to as EBNB, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in most organic solvents and has a melting point of 140-144 °C. EBNB has been used in a variety of scientific research applications due to its chemical and physical properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

“Ethyl 4-(benzylamino)-3-nitrobenzoate” and its derivatives have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi . The ability to inhibit bacterial growth makes these compounds promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal Properties

In addition to their antibacterial activity, these compounds have demonstrated significant antifungal properties. They have been effective in inhibiting the growth of fungal cultures such as Candida albicans and Aspergillus flavus, which are known to cause infections in humans . This suggests potential applications in treating fungal infections and in the development of antifungal medications.

Antiviral Potential

Carbazole-containing compounds, which include “Ethyl 4-(benzylamino)-3-nitrobenzoate” derivatives, have shown promise as antiviral agents. Their ability to inhibit viral replication could be harnessed in the creation of new antiviral therapies, an area of significant interest given the global impact of viral pandemics .

Electro-Optical Applications

Research has indicated that related compounds, such as ethyl 4-amino benzoate, possess properties that make them suitable for electro-optical applications. This suggests that “Ethyl 4-(benzylamino)-3-nitrobenzoate” could also be explored for use in non-linear optical devices, which are crucial in telecommunications and information processing .

Cardiotonic Activity

Some derivatives of “Ethyl 4-(benzylamino)-3-nitrobenzoate” have been found to exhibit potent cardiotonic activity. This includes effects such as myofibrillar Ca2+ sensitizing, which is beneficial in treating heart conditions. These compounds could be further researched for their potential use in cardiac therapies .

Pharmaceutical Drug Development

The diverse biological activities of “Ethyl 4-(benzylamino)-3-nitrobenzoate” derivatives make them valuable scaffolds in pharmaceutical drug development. Their structural features can be modified to enhance their therapeutic properties, potentially leading to the creation of new drugs for a variety of health conditions .

Propiedades

IUPAC Name |

ethyl 4-(benzylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSCURTPBKAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzylamino)-3-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)

![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)